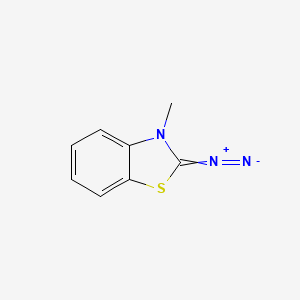
2-Diazo-3-methyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazo-3-methyl-1,3-benzothiazole is a compound with the molecular formula C8H7N3S. It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a diazo group (-N=N-) attached to a benzothiazole ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 2-Diazo-3-methyl-1,3-benzothiazole typically involves the diazotization of 3-methyl-2,3-dihydro-1,3-benzothiazole. This process can be carried out using sodium nitrite (NaNO2) and hydrochloric acid (HCl) under cold conditions to form the diazonium salt, which is then treated with a base to yield the diazo compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Diazo-3-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The diazo group can participate in electrophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: It can undergo cycloaddition with alkenes or alkynes to form heterocyclic compounds.
Reduction Reactions: The diazo group can be reduced to form amines using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can lead to the formation of nitroso or nitro derivatives.
Common reagents used in these reactions include acids, bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Diazo-3-methyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Its derivatives have shown potential as antibacterial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazo-3-methyl-1,3-benzothiazole involves the interaction of the diazo group with various molecular targets. The diazo group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Diazo-3-methyl-1,3-benzothiazole include:
2-Diazo-2,3-dihydro-1,3-benzothiazole: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methyl-2,3-dihydro-1,3-benzothiazole: Lacks the diazo group, making it less reactive in certain chemical reactions.
This compound: Similar structure but different substitution pattern, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties.
Eigenschaften
CAS-Nummer |
156892-46-5 |
|---|---|
Molekularformel |
C8H7N3S |
Molekulargewicht |
177.225 |
IUPAC-Name |
2-diazo-3-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H7N3S/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,1H3 |
InChI-Schlüssel |
NIIKWKFWSHTZSS-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=[N+]=[N-] |
Synonyme |
Benzothiazole, 2-diazo-2,3-dihydro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















